molecular formula C20H20N4O5S B2932043 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate CAS No. 454668-37-2

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate

Cat. No.: B2932043
CAS No.: 454668-37-2
M. Wt: 428.46
InChI Key: ODWHRWSEZSGEMA-UHFFFAOYSA-N
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Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some benzotriazine and piperidine derivatives can be irritating to the eyes, respiratory system, and skin .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the benzotriazinyl ring.

    Esterification: The final step involves esterification to link the benzotriazinyl moiety with the benzoate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzotriazinyl derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c25-19-17-6-2-3-7-18(17)21-22-24(19)14-29-20(26)15-8-10-16(11-9-15)30(27,28)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHRWSEZSGEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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